molecular formula C8H11BO3 B13414895 (5-Ethyl-2-hydroxyphenyl)boronic acid

(5-Ethyl-2-hydroxyphenyl)boronic acid

Cat. No.: B13414895
M. Wt: 165.98 g/mol
InChI Key: CPGQGJFPSZFPTO-UHFFFAOYSA-N
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Description

(5-Ethyl-2-hydroxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an ethyl group and a hydroxyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-2-hydroxyphenyl)boronic acid typically involves the reaction of 5-ethyl-2-hydroxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid .

Industrial Production Methods

Industrial production methods for boronic acids often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-2-hydroxyphenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: Converts the boronic acid to a phenol.

    Reduction: Reduces the boronic acid to a borane.

    Substitution: Involves the replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5-Ethyl-2-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Ethyl-2-hydroxyphenyl)boronic acid in Suzuki–Miyaura coupling involves several steps:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • (5-Bromo-2-hydroxyphenyl)boronic acid
  • (5-Chloro-2-hydroxyphenyl)boronic acid

Uniqueness

(5-Ethyl-2-hydroxyphenyl)boronic acid is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the resulting products. This makes it particularly useful in specific synthetic applications where the ethyl group can provide steric or electronic effects .

Properties

Molecular Formula

C8H11BO3

Molecular Weight

165.98 g/mol

IUPAC Name

(5-ethyl-2-hydroxyphenyl)boronic acid

InChI

InChI=1S/C8H11BO3/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,10-12H,2H2,1H3

InChI Key

CPGQGJFPSZFPTO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)CC)O)(O)O

Origin of Product

United States

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